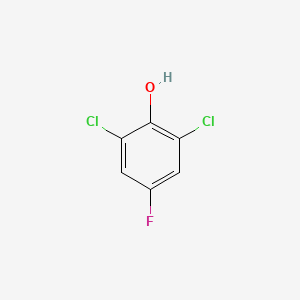

2,6-Dichloro-4-fluorophenol

Descripción general

Descripción

2,6-Dichloro-4-fluorophenol is a halogenated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound contains chlorine and fluorine atoms as substituents on the phenolic ring, which significantly influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of halogenated phenols, similar to 2,6-dichloro-4-fluorophenol, often involves chlorination reactions, as seen in the preparation of 2,4-dichloro-3-methyl-6-nitrophenol, where chlorination of p-nitrotoluene in the presence of a phase transfer catalyst is employed . Another related compound, 4-(2,4-dichlorophenoxy)phenol, is synthesized from 2,4-dichlorophenol through a series of reactions including etherization and hydrolysis . These methods could potentially be adapted for the synthesis of 2,6-dichloro-4-fluorophenol.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,6-dichloro-4-fluorophenol has been determined using various techniques. For instance, the structure of 2-fluorophenol and 2,6-difluorophenol was elucidated using gas-phase electron diffraction, which revealed the possibility of intramolecular hydrogen bonding . Similarly, the molecular geometry of 2,6-dichloro-4-fluorophenol can be expected to show unique characteristics due to the presence of halogen atoms that can influence its electronic structure and molecular conformation.

Chemical Reactions Analysis

The reactivity of halogenated phenols is often studied through their ability to form molecular complexes. For example, 2,4,6-trinitrophenol forms complexes with aza-substituted macrocycles, as investigated through spectroscopic and conductometric studies . The formation of hydrogen-bonded adducts, such as the one formed by 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, provides insights into the hydrogen bonding capabilities of these molecules . These studies suggest that 2,6-dichloro-4-fluorophenol could also participate in similar complex formation reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-4-fluorophenol can be inferred from related compounds. The Laser-Raman and FT-IR spectra of 2,6-dichloro-4-fluoro phenol have been recorded, and its thermodynamic functions, such as enthalpy, heat capacity, free energy, and entropy, have been calculated . Additionally, the molecular polarizability of the compound has been evaluated, which is an important parameter for understanding its interactions with light and other electromagnetic fields . The compound's nonlinear optical properties suggest potential applications as a nonlinear optical (NLO) material .

Aplicaciones Científicas De Investigación

Thermodynamic and Molecular Properties

- Thermodynamic Functions and Molecular Polarizability : Research on 2,6-Dichloro-4-fluorophenol (2,6,4-DCFP) has involved the recording of its Laser-Raman and FT-IR spectra. The study evaluated its thermodynamic functions, such as enthalpy, heat capacity, free energy, and entropy, and calculated its average molecular polarizability. These properties were assessed under varying temperatures, providing insight into its physical characteristics at a molecular level (Malik, Singh, & Kumar, 2015).

Molecular Structure Analysis

- Molecular Structure from Gas-Phase Electron Diffraction : Studies using electron diffraction in the gas phase have been conducted to determine the molecular structure of related compounds like 2-fluorophenol and 2,6-difluorophenol. This research provides insights into potential weak intramolecular hydrogen bonding, which is relevant for understanding the structural properties of similar compounds like 2,6-dichloro-4-fluorophenol (Vajda & Hargittai, 1993).

Fluorescent Chemosensors

- Use in Fluorescent Chemosensors : 2,6-Dichloro-4-fluorophenol related compounds, like 4-Methyl-2,6-diformylphenol (DFP), have been utilized as fluorophoric platforms for developing chemosensors. These chemosensors can detect various analytes, including metal ions, anions, and neutral molecules, and have shown high selectivity and sensitivity. The presence of two formyl groups on DFP offers opportunities to modulate sensing selectivity and sensitivity, highlighting the potential for similar applications in 2,6-dichloro-4-fluorophenol (Roy, 2021).

Environmental and Biological Studies

Anaerobic Transformation Studies : Research involving isomeric fluorophenols, closely related to 2,6-dichloro-4-fluorophenol, has explored their transformation to benzoate by an anaerobic, phenol-degrading consortium. This study provides insights into the environmental fate and biodegradation processes of such compounds (Genthner, Townsend, & Chapman, 1989).

- eroxidase Oxidation Research**: Investigations into the peroxidase oxidation of trihalophenols, including 2,4,6-trichlorophenol and 2,6-dichloro-4-fluorophenol, have provided insights into radical intermediates and oxidation mechanisms. These studies have implications for understanding the biochemical pathways and potential environmental impacts of such compounds (Sturgeon et al., 2011).

Crystal Structure and Physical Chemistry

- Structural Studies Under Extreme Conditions : The structural properties of related compounds like 4-fluorophenol have been examined under various conditions, including low temperature and high pressure. This research aids in understanding the physical and chemical behavior of halogenated phenols, including 2,6-dichloro-4-fluorophenol, in different environmental settings (Oswald et al., 2005).

Radiopharmaceutical Synthesis

- Synthesis of Radiopharmaceuticals : Studies have explored the synthesis of no-carrier-added 4-[18F]fluorophenol from related precursors, demonstrating the potential use of 2,6-dichloro-4-fluorophenol in the development of complex radiopharmaceuticals. This research has implications for medical imaging and diagnostic applications (Ross, Ermert, & Coenen, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Chlorophenols, a group to which this compound belongs, are known to interact with various enzymes and proteins in bacterial cells .

Mode of Action

It’s known that chlorophenols can be metabolized by bacteria through flavin-dependent monooxygenases . These enzymes catalyze the primary reactions of substrate oxidation, which is a crucial step in the degradation of chlorophenols .

Biochemical Pathways

In the case of chlorophenols, two main metabolic pathways of aerobic degradation have been described . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway .

Pharmacokinetics

The physicochemical properties such as molecular weight (18099 g/mol) and structure can influence its pharmacokinetic behavior.

Result of Action

It’s known that the degradation of chlorophenols by bacteria can lead to the formation of less toxic compounds , which can be further metabolized or excreted.

Propiedades

IUPAC Name |

2,6-dichloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192447 | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-fluorophenol | |

CAS RN |

392-71-2 | |

| Record name | 2,6-Dichloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the nuclear magnetic resonance (NMR) properties of 2,6-Dichloro-4-fluorophenol?

A1: 2,6-Dichloro-4-fluorophenol exhibits an interesting phenomenon in its NMR spectra. The presence of both chlorine-35 and chlorine-37 isotopes leads to measurable isotope effects on the fluorine-19 NMR chemical shifts. This effect, observed as a difference in the fluorine-19 resonance frequency depending on the neighboring chlorine isotope, is particularly notable over longer ranges (across multiple bonds). For instance, the fluorine atom positioned para (four bonds away) to the chlorine atoms experiences a larger shielding effect (higher chemical shift) when bonded to chlorine-37 compared to chlorine-35. This isotope effect, quantified as -0.54 ppb, is significantly larger than that observed in similar molecules with shorter distances between the fluorine and chlorine atoms []. This suggests that the nature of the intervening atoms and bonds plays a role in modulating the magnitude of these long-range isotope effects.

Q2: How is 2,6-Dichloro-4-fluorophenol used in studying long-range isotope effects?

A2: Researchers utilized 2,6-Dichloro-4-fluorophenol and similar halogenated benzene derivatives to investigate how isotopic substitutions impact NMR spectra [, ]. These studies revealed that replacing chlorine-35 with chlorine-37 or bromine-79 with bromine-81 leads to detectable shifts in the fluorine-19 NMR signals, even when the isotopes are several bonds away. This discovery is valuable for understanding how isotopic composition can subtly influence NMR data interpretation and provides insights into the electronic environment within molecules.

Q3: Why is understanding the peroxidase oxidation of compounds like 2,4,6-trichlorophenol relevant to 2,6-Dichloro-4-fluorophenol?

A3: Research on the peroxidase oxidation of 2,4,6-trichlorophenol, a structurally similar compound to 2,6-Dichloro-4-fluorophenol, offers valuable insights into potential metabolic pathways []. The study demonstrated that peroxidases can oxidize 2,4,6-trichlorophenol, ultimately forming 2,6-dichloro-1,4-benzoquinone. This reaction proceeds through a 2,4,6-trichlorophenoxyl radical intermediate, detected using electron spin resonance (ESR) spectroscopy. Although the specific metabolic fate of 2,6-Dichloro-4-fluorophenol is not addressed in these studies, the insights gained from related compounds can guide further investigation into its potential metabolic transformations, particularly those mediated by peroxidase enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)